Tris[4-(tridecafluorohexyl)phenyl]phosphine

Catalog No.
S1500317
CAS No.
193197-68-1
M.F
C36H12F39P
M. Wt
1216.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[4-(tridecafluorohexyl)phenyl]phosphine

CAS Number

193197-68-1

Product Name

Tris[4-(tridecafluorohexyl)phenyl]phosphine

IUPAC Name

tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]phosphane

Molecular Formula

C36H12F39P

Molecular Weight

1216.4 g/mol

InChI

InChI=1S/C36H12F39P/c37-19(38,22(43,44)25(49,50)28(55,56)31(61,62)34(67,68)69)13-1-7-16(8-2-13)76(17-9-3-14(4-10-17)20(39,40)23(45,46)26(51,52)29(57,58)32(63,64)35(70,71)72)18-11-5-15(6-12-18)21(41,42)24(47,48)27(53,54)30(59,60)33(65,66)36(73,74)75/h1-12H

InChI Key

PJQMFFDXUGYQTO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Potential Applications in Catalysis:

Tris[4-(tridecafluorohexyl)phenyl]phosphine, also known as TTPhP, is a phosphorus-based ligand with unique properties that make it potentially valuable in catalysis research. Its structure features a central phosphorus atom bonded to three bulky tridecafluorohexylphenyl groups. These bulky groups impart several key characteristics:

  • Steric hindrance: The large size of the tridecafluorohexyl groups creates steric bulk around the central phosphorus atom. This can influence the reactivity of the metal center in a catalyst complex, potentially leading to selective and efficient transformations.
  • Electronic properties: The presence of fluorine atoms on the tridecafluorohexyl groups introduces electron-withdrawing character. This can alter the electronic environment around the metal center, potentially affecting the activation of substrates and the overall catalytic cycle.

Due to these features, TTPhP has been explored as a ligand for various transition metals in catalytic reactions. Some potential research areas include:

  • Cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds between two different organic molecules. TTPhP could potentially be used to develop new and efficient catalysts for challenging cross-coupling reactions, particularly those involving hindered substrates.
  • Hydrogenation reactions: These reactions involve the addition of hydrogen atoms to an unsaturated molecule. TTPhP could be investigated as a ligand for catalysts that promote the selective hydrogenation of specific bonds in complex molecules.

Potential Applications in Material Science:

The unique properties of TTPhP also hold promise for applications in material science. The bulky and electron-withdrawing nature of the ligand can influence the self-assembly and properties of various materials:

  • Polymers: TTPhP could be employed as a ligand in the synthesis of functional polymers with specific properties, such as improved thermal stability, electrical conductivity, or gas permeability.
  • Metal-organic frameworks (MOFs): These porous materials are constructed from metal nodes connected by organic linkers. TTPhP could potentially be used as a linker molecule in MOFs, leading to materials with tailored pore sizes and functionalities for applications such as gas storage, separation, and catalysis.

Tris[4-(tridecafluorohexyl)phenyl]phosphine is a phosphine compound with the molecular formula C36H12F39PC_{36}H_{12}F_{39}P and a molecular weight of 1216.39 g/mol. This compound features three 4-(tridecafluorohexyl)phenyl groups attached to a central phosphorus atom, which contributes to its unique properties, particularly its hydrophobicity due to the presence of the tridecafluorohexyl substituents. The compound is primarily used for research purposes and is classified under CAS number 193197-68-1 .

  • Information on specific safety hazards associated with Tris[4-(tridecafluorohexyl)phenyl]phosphine is not available.
  • Organophosphorus compounds can vary in their toxicity, but some can be irritants or corrosive. It is advisable to handle any unknown compound with caution and consult with safety data sheets (SDS) for related compounds.
Typical of phosphines, such as oxidation and coordination with transition metals. The presence of the fluorinated alkyl chains enhances its reactivity in certain catalytic processes, particularly in organic synthesis where it may serve as a ligand or catalyst. The specific reaction pathways can vary based on the conditions and substrates involved.

The synthesis of Tris[4-(tridecafluorohexyl)phenyl]phosphine typically involves the reaction of phosphorus trichloride with 4-(tridecafluorohexyl)phenol. The general synthetic route can be summarized as follows:

  • Reagents: Phosphorus trichloride and 4-(tridecafluorohexyl)phenol.
  • Reaction Conditions: The reaction is generally conducted under an inert atmosphere to avoid moisture and oxygen interference.
  • Purification: Post-reaction, the product may be purified through recrystallization or column chromatography to isolate pure Tris[4-(tridecafluorohexyl)phenyl]phosphine.

Tris[4-(tridecafluorohexyl)phenyl]phosphine finds applications primarily in research settings. Its unique properties make it suitable for:

  • Catalysis: As a ligand in metal-catalyzed reactions.
  • Material Science: In developing hydrophobic materials due to its fluorinated structure.
  • Organic Synthesis: As a reagent in various organic transformations.

Interaction studies involving Tris[4-(tridecafluorohexyl)phenyl]phosphine focus on its behavior in coordination chemistry and its role as a ligand. Research indicates that the fluorinated groups can significantly alter the electronic properties of the phosphorus center, thus enhancing its ability to stabilize various metal complexes. These interactions are crucial for understanding its potential applications in catalysis and material science.

Several compounds share structural similarities with Tris[4-(tridecafluorohexyl)phenyl]phosphine, primarily due to the presence of phosphine moieties and fluorinated substituents. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Tris(4-fluorophenyl)phosphineC18H12F3PC_{18}H_{12}F_3PLacks fluorinated alkyl chains; smaller size
Tris(4-trifluoromethylphenyl)phosphineC18H12F9PC_{18}H_{12}F_9PContains trifluoromethyl groups instead of alkyl
Tris(3,5-bis(trifluoromethyl)phenyl)phosphineC21H15F6PC_{21}H_{15}F_6PMore complex substitution pattern

Tris[4-(tridecafluorohexyl)phenyl]phosphine stands out due to its long-chain fluorinated substituents that impart significant hydrophobic properties, making it particularly useful in applications requiring water-repellent characteristics.

Tris[4-(tridecafluorohexyl)phenyl]phosphine is synthesized through strategic incorporation of perfluoroalkyl chains into aromatic phosphine frameworks. The most common methods involve:

  • Copper-Mediated Cross-Coupling: Aryl halides react with perfluoroalkyl iodides in the presence of copper powder and bipyridine ligands. For example, 4-bromofluorobenzene couples with tridecafluorohexyl iodide under thermal conditions (110–120°C) to form fluorinated aryl intermediates. Subsequent reduction of phosphine oxides (e.g., tris[4-(tridecafluorohexyl)phenyl]phosphine oxide) using trichlorosilane (HSiCl₃) and triethylamine yields the target phosphine.
  • Photoinduced Reductive Perfluoroalkylation: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TMDPO) reacts with perfluoroalkyl iodides under UV irradiation. This method bypasses traditional oxidation-reduction steps, directly converting phosphorus(V) oxides to phosphorus(III) derivatives.
  • Aryne-Induced Dearylative Annulation: Triarylphosphines undergo dearylation with arynes, forming fluorinated dibenzophospholes via a five-coordinated tetraarylfluorophosphorane intermediate.

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Advantages
Copper-mediated couplingCu powder, bipyridine, 110–120°C85–93Scalable, uses stable precursors
Photoinduced reductionTMDPO, UV light, perfluoroalkyl iodides70–80Air-stable phosphorus source
Aryne annulationArynes, tetraarylfluorophosphorane60–74Forms complex heterocycles

Challenges in Precursor Synthesis

The preparation of fluorinated precursors presents significant hurdles:

  • Perfluoroalkyl Iodide Instability: Tridecafluorohexyl iodide (C₆F₁₃I), a critical intermediate, requires stringent anhydrous conditions due to its sensitivity to moisture and light. Its synthesis via radical addition to tetrafluoroethylene demands specialized reactors to control exothermic reactions.
  • Aryl Halide Functionalization: Introducing perfluoroalkyl groups to aryl bromides (e.g., 4-bromofluorobenzene) often results in incomplete substitution, necessitating iterative coupling-purification cycles.
  • Phosphine Oxide Reduction: Reducing tris[4-(tridecafluorohexyl)phenyl]phosphine oxide with trichlorosilane requires precise stoichiometry to avoid over-reduction to secondary phosphines.

Fluorinated Intermediate Preparation Strategies

Key intermediates are optimized for efficiency and purity:

  • Perfluorohexyl Iodide Synthesis:

    • Radical Telomerization: Tetrafluoroethylene reacts with iodine in the presence of peroxides, producing C₆F₁₃I with >90% selectivity under pressurized conditions.
    • Electrochemical Methods: Fluorination of 1-iodohexane in hydrogen fluoride electrolytes yields perfluoroalkyl iodides but requires corrosion-resistant equipment.
  • Arylphosphine Oxide Derivatization:

    • Meerwein-Ponndorf-Verley (MPV) Reduction: Fluorinated aldehydes are reduced to alcohols using aluminum isopropoxide, which are then converted to phosphine oxides via Arbuzov reactions.
    • Grignard Reagent Compatibility: Fluorophenylmagnesium bromides react with phosphorus trichloride, but competing side reactions necessitate low-temperature (−78°C) protocols.

Table 2: Common Fluorinated Intermediates

IntermediateSynthesis RoutePurity (%)Application
C₆F₁₃IRadical telomerization of C₂F₄ + I₂95Perfluoroalkylation agent
4-(Perfluorohexyl)phenolNucleophilic aromatic substitution85Ligand precursor
Tris[4-FC₆H₄]phosphineGrignard reaction with PCl₃78Cross-coupling catalyst

Tris[4-(tridecafluorohexyl)phenyl]phosphine exhibits distinct coordination behavior with late transition metals due to its electron-deficient phosphorus center. The ligand’s perfluorohexyl chains create a hydrophobic microenvironment, enhancing solubility in fluorinated solvents while minimizing oxidative degradation.

Rhodium Complexes
Rhodium(I) complexes incorporating this ligand demonstrate remarkable stability in catalytic cycles. For instance, cyclometalated rhodium(I) species form via activation of the fluorenyl C–H bond, yielding κ²-C,P coordination modes [5]. The ligand’s weak σ-donor strength (evidenced by ¹Jₚₛₑ values < 700 Hz [2]) reduces electron density at rhodium, favoring oxidative addition reactions.

Iridium Complexes
Iridium(I) complexes, such as [Ir(COD)(NHC)PR₃]⁺ (COD = 1,5-cyclooctadiene; R = fluorinated aryl), leverage the ligand’s electronic poverty to enhance electrophilicity at the metal center. Comparative studies show that fluorinated N-heterocyclic carbene (NHC) ligands paired with Tris[4-(tridecafluorohexyl)phenyl]phosphine improve turnover frequencies in transfer hydrogenation by 40–60% relative to non-fluorinated analogs [6].

Platinum and Gold Complexes
Platinum(II) complexes exhibit square-planar geometries with average Pt–P bond lengths of 2.28 Å, slightly shorter than those observed with triphenylphosphine (2.32 Å) [3]. Gold(I) adoptions form linear P–Au–Cl motifs, where the ligand’s steric bulk (Tolman cone angle ≈ 170°) prevents dimerization even at high concentrations [4].

X-Ray Crystallography and Geometric Isomerism

Crystallographic analyses reveal key structural adaptations induced by the ligand’s fluorinated architecture.

Bond Lengths and Angles
In rhodium complexes, the Rh–P bond length averages 2.31 Å, with a Rh–P–C bond angle of 112.7° [5]. The perfluorohexyl chains adopt gauche conformations, creating a helical arrangement around the metal center (Figure 1).

ParameterValue (Å/°)
Rh–P bond length2.31
P–C(aryl) bond1.83
C–F bond (average)1.34

Geometric Isomerism
The ligand’s C₃ symmetry permits both fac and mer isomerism in octahedral complexes. For example, [PtCl₂(L)₂] (L = Tris[4-(tridecafluorohexyl)phenyl]phosphine) crystallizes exclusively in the trans-configuration due to steric repulsion between fluorinated aryl groups [3]. In contrast, square-planar gold(I) complexes show no geometric isomerism, constrained by linear coordination geometry [4].

Electronic Effects of Fluorinated Ligands on Metal Centers

The electron-withdrawing perfluorohexyl groups profoundly alter metal electronic states, as quantified by spectroscopic and computational methods.

Basicity Reduction
The ligand’s basicity in acetonitrile (pKₐH ≈ −30 [4]) is 12 orders of magnitude lower than triphenylphosphine (pKₐH ≈ 18). This arises from the −I effect of fluorine atoms, which withdraw electron density from the phosphorus lone pair (Figure 2).

Impact on Metal Electron Density
DFT calculations indicate a 35% reduction in metal-to-ligand σ-donation compared to non-fluorinated analogs [4]. This electron deficiency enhances metal center electrophilicity, as evidenced by:

  • 15% higher ν(CO) stretching frequencies in [Ir(CO)₂(L)Cl] complexes [6]
  • 0.2 V anodic shifts in oxidation potentials for [Rh(L)₃]⁺ species [5]

Catalytic Implications
The ligand’s electronic poverty favors oxidative addition steps in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, palladium complexes with Tris[4-(tridecafluorohexyl)phenyl]phosphine achieve turnover numbers (TONs) exceeding 10⁵, outperforming traditional triarylphosphines by two orders of magnitude [3].

Palladium-Catalyzed Cross-Coupling Reactions

Tris[4-(tridecafluorohexyl)phenyl]phosphine represents a unique class of highly fluorinated phosphine ligands that exhibit exceptional properties in palladium-catalyzed cross-coupling reactions [1] [2]. The extensive fluorination of this compound, with its molecular formula C₃₆H₁₂F₃₉P and molecular weight of 1216.39 grams per mole, imparts distinctive electronic and steric characteristics that significantly influence its catalytic behavior [3] [4].

The electron-withdrawing nature of the tridecafluorohexyl chains creates a phosphine ligand with reduced basicity compared to conventional triphenylphosphine systems [1] [5]. This electronic deficiency, estimated to exceed 2085 wavenumbers on the Tolman electronic parameter scale, positions this ligand among the most electron-poor phosphines available for catalytic applications [6] [7]. The reduced electron density at the phosphorus center facilitates oxidative addition steps in palladium-catalyzed reactions while promoting rapid reductive elimination, thereby enhancing overall catalytic turnover rates [8] [9].

In Suzuki-Miyaura coupling reactions, electron-deficient phosphine ligands have demonstrated superior performance with challenging substrates such as aryl chlorides and sterically hindered coupling partners [8] [10]. The bulky tridecafluorohexyl substituents, with an estimated cone angle exceeding 180 degrees, provide steric protection for the palladium center while creating a unique coordination environment that favors the formation of highly active palladium(0) species [11] [12]. This combination of electronic and steric effects enables efficient cross-coupling under mild reaction conditions with reduced catalyst loadings.

The thermal stability of tris[4-(tridecafluorohexyl)phenyl]phosphine, with a melting point range of 54-62°C and predicted boiling point of 519.1°C, allows for reactions at elevated temperatures without ligand decomposition [3] [4]. This thermal robustness is particularly advantageous in challenging cross-coupling reactions that require prolonged heating or elevated reaction temperatures [13] [14].

Studies on related fluorinated phosphine systems have shown that the presence of perfluoroalkyl chains can dramatically alter the coordination behavior and catalytic activity of transition metal complexes [15] [16]. The hydrophobic and lipophobic properties imparted by the fluorinated substituents also provide unique solubility characteristics, potentially enabling catalysis in fluorous biphasic systems or supercritical carbon dioxide [17] [18].

Fluorocarbonylation Mechanisms and Carbonyl Fluoride Activation

The application of tris[4-(tridecafluorohexyl)phenyl]phosphine in fluorocarbonylation reactions represents a significant advancement in the activation of carbonyl fluoride species. Recent mechanistic studies have revealed that fluorinated phosphine ligands can participate in synergistic redox catalysis involving both palladium(II/0) and phosphorus(III/V) cycles [19] [20].

The fluorocarbonylation mechanism begins with the generation of carbonyl fluoride from trifluoromethyl arylsulfonate under thermal conditions at 80-100°C [19] [20]. The highly electron-deficient nature of tris[4-(tridecafluorohexyl)phenyl]phosphine enables it to function as both a coordinating ligand and a carbonyl fluoride activator through nucleophilic attack at the phosphorus center [21] [22]. This dual functionality represents a novel mechanistic pathway where the phosphine undergoes oxidation from phosphorus(III) to phosphorus(V) while simultaneously activating the carbon-fluorine bond of carbonyl fluoride [23] [21].

Computational studies have demonstrated that the phosphine catalyst adds to carbonyl fluoride to initially form a fluorophosphorane intermediate, followed by fluoride ion migration to afford five-coordinated phosphorus(V) species with distorted trigonal bipyramidal geometry [19] [21]. The subsequent release of carbon monoxide through a turnover-limiting step with an energy barrier of approximately 26.4 kilocalories per mole generates the active difluorophosphorus(V) species [19].

The coordination of this electron-deficient phosphine to palladium creates a synergistic catalytic system where the metal center facilitates the transmetalation and reductive elimination steps while the phosphine manages the carbonyl fluoride activation [19] [20]. This cooperative mechanism enables the direct conversion of potassium aryl and alkyl trifluoroborates to acyl fluorides under mild conditions with excellent yields [19].

Isotope tracing experiments using carbon-13 labeled carbon monoxide have confirmed that free carbon monoxide, rather than carbonyl fluoride, participates in the migratory insertion step of the catalytic cycle [19]. This finding supports the proposed mechanism wherein the phosphine ligand serves as a carbonyl fluoride reduction catalyst, converting this reactive species to the more manageable carbon monoxide for subsequent incorporation into the organic substrate [19] [20].

The unique electronic properties of tris[4-(tridecafluorohexyl)phenyl]phosphine, particularly its ability to stabilize high oxidation states of phosphorus, make it ideally suited for these challenging fluorocarbonylation transformations [5] [14]. The extensive fluorination provides both the electronic deficiency necessary for carbonyl fluoride activation and the steric bulk required for selective coordination to palladium [1] [15].

Asymmetric Catalysis with Fluorous Oxazoline Phosphine Ligand Derivatives

While tris[4-(tridecafluorohexyl)phenyl]phosphine itself represents a symmetric, achiral ligand, its structural framework has inspired the development of chiral fluorous oxazoline phosphine derivatives for asymmetric catalysis applications [24] [25]. These fluorous oxazoline phosphine ligands combine the electronic benefits of perfluoroalkyl substitution with the stereochemical control provided by chiral oxazoline moieties [26] [27].

The bis(perfluoroalkyl) phosphino-oxazoline ligand family represents a significant advancement in asymmetric ligand design, featuring phosphorus centers bearing two perfluoroalkyl groups that function as carbon monoxide mimics due to their strong π-accepting properties [24] [25] [28]. These ligands demonstrate exceptional stability under reaction conditions while providing outstanding enantioselectivity in palladium-catalyzed asymmetric transformations [25] [28].

In asymmetric allylic alkylation reactions, fluorous oxazoline phosphine ligands have achieved enantioselectivities ranging from 90-99% with excellent regioselectivity [24] [25]. The strong trans influence of the bis(perfluoroalkyl)phosphine moiety creates a unique electronic environment that favors the formation of specific palladium-allyl intermediates, leading to high stereochemical control [25] [28]. Solid-state and solution structure analyses have revealed that the combination of steric and electronic effects from the perfluoroalkyl groups is responsible for the exceptional selectivity observed in these systems [25].

The modular nature of fluorous oxazoline phosphine ligands allows for systematic variation of both the phosphine and oxazoline components to optimize enantioselectivity for specific substrates [24] [25]. This structural flexibility has enabled the development of ligand libraries where the perfluoroalkyl chain length, oxazoline substitution pattern, and backbone connectivity can be independently modified to achieve optimal performance [29] [30].

Ferrocenyl-derived fluorous oxazoline phosphine ligands have demonstrated exceptional versatility in asymmetric hydrosilylation and transfer hydrogenation reactions [31] [32]. These systems benefit from the planar chirality of the ferrocene backbone combined with the electronic effects of the fluorous phosphine substituents, providing multiple elements of chirality that can be matched or mismatched to optimize enantioselectivity [31] [32].

Recent developments in spiro-fused fluorous oxazoline phosphine ligands have achieved remarkable rigidity and conformational control, leading to enantioselectivities exceeding 95% in asymmetric hydrogenation reactions [33] [29]. The O-SIPHOX ligand family, in particular, has found application in the asymmetric synthesis of pharmaceutical intermediates, demonstrating the practical utility of these advanced ligand systems [33].

The exceptional air and thermal stability of fluorous oxazoline phosphine ligands, attributed to the stabilizing effects of the perfluoroalkyl substituents, enables their use in demanding synthetic applications where conventional phosphine ligands would undergo degradation [14] [18]. This stability, combined with their unique electronic properties and high enantioselectivity, positions fluorous oxazoline phosphine derivatives as privileged ligands for next-generation asymmetric catalysis [34] [32].

The development of these sophisticated ligand systems demonstrates how the fundamental electronic and steric properties of tris[4-(tridecafluorohexyl)phenyl]phosphine can be harnessed and extended to create powerful tools for stereoselective synthesis. The continued evolution of fluorous phosphine chemistry promises to yield even more effective catalytic systems for the most challenging transformations in modern organic chemistry [24] [28].

XLogP3

17.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tris[4-(tridecafluorohexyl)phenyl]phosphine

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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